1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone (CAS: 866873-25-8) is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core linked to a 3,4-dihydroquinoline moiety via a thioether bridge. Key attributes include:
- Molecular Formula: C₃₀H₂₅N₃O₂S
- Molecular Weight: 479.6 g/mol
- Computed Properties: XLogP3 = 6.4 (high lipophilicity), topological polar surface area (TPSA) = 80.6 Ų, and heavy atom count = 35 . The chromeno-pyrimidine scaffold is associated with anticancer and antimicrobial activities, while the dihydroquinoline moiety may enhance bioavailability and target specificity .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2S/c1-19-12-14-21(15-13-19)27-30-28-23(17-22-8-3-5-11-25(22)34-28)29(31-27)35-18-26(33)32-16-6-9-20-7-2-4-10-24(20)32/h2-5,7-8,10-15H,6,9,16-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOXVCALNXQEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)N5CCCC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically begins with the formation of the chromeno[2,3-d]pyrimidin-4-yl intermediate, followed by the incorporation of the p-tolyl group
Industrial production methods: Scaling up for industrial production would require optimization of each step for cost-effectiveness, yield, and safety. Techniques such as continuous flow chemistry might be employed to improve efficiency, while ensuring consistency and quality in larger batches.
Chemical Reactions Analysis
Types of reactions: This compound undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might use reagents like lithium aluminium hydride.
Substitution: : The compound is susceptible to electrophilic and nucleophilic substitution reactions.
Common reagents and conditions: Common reagents include halides for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminium hydride for reduction.
Major products: The products of these reactions depend on the conditions and reagents used, but typically include modified quinolines, altered chromeno structures, and various derivatives containing the thioethanone group.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the anticancer properties of compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone . For instance, derivatives containing the quinoline structure have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves apoptosis induction and inhibition of cell proliferation.
-
Antimicrobial Properties
- Compounds with similar structural frameworks have been investigated for their antimicrobial efficacy. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi . The thioether linkage in the compound may enhance its interaction with microbial membranes.
-
Anti-inflammatory Effects
- The anti-inflammatory potential of related compounds has been documented, suggesting that the presence of the chromeno-pyrimidine moiety may contribute to the inhibition of inflammatory pathways . This could be particularly beneficial in treating conditions such as arthritis or other inflammatory diseases.
Mechanistic Insights
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signal Transduction Pathways : The compound may influence pathways such as NF-kB and MAPK that are critical in cancer cell survival and inflammation .
Case Studies
- Synthesis and Evaluation of Anticancer Agents
- Antimicrobial Screening
Mechanism of Action
The compound operates through several mechanisms depending on its application:
Molecular targets: : It interacts with enzymes and receptors due to its ability to mimic or inhibit natural substrates or signaling molecules.
Pathways involved: : Its effects are mediated through pathways related to oxidative stress, enzymatic inhibition, or receptor binding, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Chromeno[4,3-d]Pyrimidine Derivatives
Example: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one (from )
- Key Differences: Substituents: Piperidine group vs. dihydroquinoline. Linkage: Thiourea (-NH-CS-NH-) vs. thioether (-S-). Synthesis: One-step condensation using p-toluenesulfonic acid vs.
- Computed properties suggest better oral bioavailability than the target compound due to lower molecular weight (422.5 g/mol) and moderate lipophilicity .
Thieno[2,3-d]Pyrimidine Derivatives
Example: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one ()
- Key Differences: Core Heterocycle: Thieno-pyrimidine (sulfur-containing) vs. chromeno-pyrimidine (oxygen-containing). Substituents: Pyrazolo-pyridine vs. dihydroquinoline. Synthesis: FeCl₃-SiO₂-catalyzed cyclization (75% yield) vs. unconfirmed method for the target .
- Bioactivity: Thieno-pyrimidines exhibit broader antimicrobial activity but may have lower solubility than chromeno analogs due to higher sulfur content .
Chlorophenyl-Substituted Thieno-Pyrimidines
Example: 2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone (CAS: 690642-55-8, )
- Key Differences: Substituents: Chlorophenyl and dimethoxy-isoquinoline vs. p-tolyl and dihydroquinoline. Molecular Weight: 690.6 g/mol (vs. 479.6 g/mol for target).
- However, higher molecular weight may reduce bioavailability .
Dihydroquinoline-Containing Analogs
Example: N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 26, )
- Key Differences: Linkage: Thiophene carboximidamide vs. chromeno-pyrimidine-thioether. Substituents: Dimethylaminoethyl vs. p-tolyl.
- Bioactivity: The dimethylamino group improves water solubility, addressing the high lipophilicity (XLogP3 = 6.4) seen in the target compound .
Pharmacological and Physicochemical Comparison
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-fibrotic therapies. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a dihydroquinoline moiety and a chromeno-pyrimidine component linked via a thioether. This unique structure is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
- Anti-fibrotic Effects : The compound has shown potential in reducing fibrosis in liver cells.
The anticancer effects of the compound are primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have demonstrated that it affects various signaling pathways involved in cancer cell survival.
Case Studies
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF7 breast adenocarcinoma and DU145 prostate carcinoma) revealed that the compound significantly reduced cell viability. For example, a study reported a reduction in cell proliferation by approximately 30% in treated cell lines compared to controls .
- In Vivo Models : Animal studies further corroborated these findings, showing tumor growth inhibition when administered to xenograft models. The mechanism appears to involve modulation of apoptotic pathways and inhibition of angiogenesis.
Anti-fibrotic Effects
Recent research has highlighted the compound's potential as an anti-fibrotic agent:
The anti-fibrotic activity is believed to stem from its ability to downregulate collagen synthesis and inhibit the activation of hepatic stellate cells (HSCs). This was evidenced by ELISA assays measuring collagen I levels and real-time PCR for α-SMA expression, where significant reductions were observed .
Research Findings
A study specifically targeting hepatic fibrosis demonstrated that treatment with this compound led to a decrease in fibrotic markers by over 50% , indicating its promise as a therapeutic agent for liver fibrosis .
Data Summary
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Step 1 : Use multi-step organic synthesis with controlled reaction parameters (e.g., ethanol as a solvent under reflux conditions, as seen in similar chromenopyrimidine syntheses) .
- Step 2 : Monitor reaction progress with thin-layer chromatography (TLC) and confirm intermediate purity via -NMR spectroscopy .
- Step 3 : Optimize final step thioether bond formation by adjusting stoichiometry of thiol-containing precursors and using inert atmospheres to prevent oxidation .
- Key Data : Yields for analogous compounds range from 65–85% when using catalytic p-toluenesulfonic acid .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions (e.g., dihydroquinoline protons at δ 1.5–2.8 ppm, chromenopyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]+ ~550–600 Da) .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Step 1 : Prioritize kinase or protease inhibition assays due to structural similarity to bioactive pyrimidine derivatives .
- Step 2 : Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–50 µM .
- Step 3 : Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .
Advanced Research Questions
Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data for this compound?
- Methodological Answer :
- Approach 1 : Synthesize analogs with systematic substitutions (e.g., replacing p-tolyl with halogenated aryl groups) to isolate electronic or steric effects .
- Approach 2 : Use molecular docking to predict binding interactions with targets like PARP enzymes, correlating computational data with experimental IC50 values .
- Key Insight : Bioactivity discrepancies may arise from differential solubility; use logP calculations (e.g., ~3.5–4.0) to adjust assay solvents .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Step 1 : Conduct stability studies in simulated gastric fluid (pH 1.2) and blood plasma (pH 7.4) at 37°C for 24–72 hours .
- Step 2 : Analyze degradation products via LC-MS/MS and compare to synthetic standards .
- Step 3 : Modify formulation (e.g., nanoencapsulation) if instability is observed .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Approach 1 : Perform transcriptomic profiling (RNA-seq) on treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- Approach 2 : Use competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP) to test kinase inhibition .
- Key Consideration : Cross-validate findings with CRISPR knockouts of suspected target genes .
Q. How can computational modeling enhance understanding of this compound’s physicochemical properties?
- Methodological Answer :
- Step 1 : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
- Step 2 : Simulate ADMET properties (e.g., BBB permeability, CYP450 interactions) with tools like SwissADME .
- Step 3 : Validate predictions with experimental data (e.g., microsomal stability assays) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results across different assay platforms?
- Methodological Answer :
- Step 1 : Re-test compounds using orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) .
- Step 2 : Verify compound integrity post-assay via LC-MS to rule out decomposition .
- Step 3 : Standardize cell culture conditions (e.g., passage number, serum batch) to minimize variability .
Key Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
